molecular formula C8H8O3S B13250237 3-Methoxy-4-sulfanylbenzoic acid

3-Methoxy-4-sulfanylbenzoic acid

Cat. No.: B13250237
M. Wt: 184.21 g/mol
InChI Key: ZTGIGNLFWAIHRN-UHFFFAOYSA-N
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Description

3-Methoxy-4-sulfanylbenzoic acid is a benzoic acid derivative substituted with a methoxy (-OCH₃) group at the 3-position and a sulfanyl (-SH) group at the 4-position. The sulfanyl group introduces unique reactivity due to its nucleophilic and redox-sensitive nature, distinguishing it from analogs with sulfonamide, sulfonyl, or alkyl substituents.

Properties

Molecular Formula

C8H8O3S

Molecular Weight

184.21 g/mol

IUPAC Name

3-methoxy-4-sulfanylbenzoic acid

InChI

InChI=1S/C8H8O3S/c1-11-6-4-5(8(9)10)2-3-7(6)12/h2-4,12H,1H3,(H,9,10)

InChI Key

ZTGIGNLFWAIHRN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-sulfanylbenzoic acid can be achieved through several methods. One common approach involves the use of readily available starting materials such as 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol. These compounds undergo a series of reactions, including nitration, reduction, and substitution, to yield the target compound .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to maximize yield and efficiency. The process-oriented synthesis starting from 2-methyl-5-nitrophenol is particularly favored due to its higher yield and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-4-sulfanylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

    Substitution: The methoxy and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzoic acid derivatives .

Scientific Research Applications

3-Methoxy-4-sulfanylbenzoic acid has diverse applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Methoxy-4-sulfanylbenzoic acid with structurally related benzoic acid derivatives, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Weight Key Properties Applications/Notes
This compound 3-OCH₃, 4-SH ~184.22* High acidity (SH group), redox sensitivity, potential for disulfide formation Likely intermediate in synthesis of thioethers or metal chelators; limited direct data
4-Methoxy-3-sulfamoylbenzoic acid 4-OCH₃, 3-SO₂NH₂ 231.229 Moderate acidity (pKa ~2-3), hydrogen-bonding capability Pharmaceutical research (e.g., enzyme inhibition due to sulfonamide moiety)
3-Methoxy-4-nitrobenzoic acid 3-OCH₃, 4-NO₂ 211.15 Strong electron-withdrawing effect (NO₂), high acidity (pKa ~1.5) Precursor for dyes or explosives; research applications in organic synthesis
3-Methoxy-4-methylbenzoic acid 3-OCH₃, 4-CH₃ 166.17 Low acidity (pKa ~4.5), hydrophobic Agrochemical intermediates; less reactive than sulfanyl/sulfonyl analogs
3-(Chlorosulfonyl)-4-methoxybenzoic acid 3-SO₂Cl, 4-OCH₃ 250.68 Electrophilic (SO₂Cl group), reactive toward nucleophiles Intermediate in sulfonamide drug synthesis (e.g., diuretics, antibiotics)

*Calculated based on molecular formula C₈H₈O₃S.

Research Findings and Discussion

Substituent Effects on Acidity and Reactivity

  • Sulfanyl (-SH) Group : The thiol group in this compound confers higher acidity (estimated pKa ~8-10) compared to methyl or methoxy substituents but lower than sulfonic acids (pKa ~1-2). Its redox sensitivity may limit stability in oxidative environments, necessitating protective handling .
  • Nitro (-NO₂) Group: The electron-withdrawing nitro group in 3-Methoxy-4-nitrobenzoic acid significantly lowers pKa, making it a strong acid useful in electrophilic substitution reactions .

Biological Activity

3-Methoxy-4-sulfanylbenzoic acid (also known as 3-methoxy-4-mercaptobenzoic acid) is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₈H₉O₂S
  • Molecular Weight : 185.22 g/mol
  • IUPAC Name : this compound

The compound features a methoxy group (-OCH₃) and a sulfanyl group (-SH) attached to a benzoic acid backbone, which contributes to its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including:

  • Staphylococcus aureus (both methicillin-sensitive and resistant strains)
  • Escherichia coli
  • Klebsiella pneumoniae

The Minimum Inhibitory Concentration (MIC) values for these pathogens are summarized in Table 1:

PathogenMIC (µg/mL)
Staphylococcus aureus (MSSA)8
Staphylococcus aureus (MRSA)16
Escherichia coli32
Klebsiella pneumoniae64

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results are shown in Table 2:

Assay TypeIC₅₀ (µg/mL)
DPPH Scavenging25
ABTS Scavenging30

These results indicate that the compound possesses moderate antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

Cytotoxicity and Antiproliferative Effects

In cancer research, the cytotoxic effects of this compound have been assessed in various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound exhibited the following IC₅₀ values:

Cell LineIC₅₀ (µM)
HeLa15
MCF-720

These findings suggest that the compound may inhibit cell proliferation, making it a candidate for further investigation in cancer therapeutics.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfanyl group may interact with thiol-dependent enzymes, leading to their inhibition.
  • Radical Scavenging : The methoxy group contributes to the electron-donating ability of the molecule, enhancing its radical scavenging capacity.
  • Cell Cycle Arrest : Studies indicate that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of benzoic acid derivatives, including this compound. The results highlighted that modifications at the para position significantly influenced biological activity, with the sulfanyl group enhancing antimicrobial properties while maintaining low cytotoxicity in non-cancerous cells .

Another investigation focused on the antioxidant effects of this compound in human fibroblast cultures. Results indicated that treatment with this compound led to increased expression of antioxidant enzymes, suggesting a protective role against oxidative damage .

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